2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione
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Overview
Description
2-(4-Bromophenyl)-2-azaspiro[44]nonane-1,3-dione is a spirocyclic compound featuring a unique structural motif where a bromophenyl group is attached to a spiro[44]nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of di(aryl)methyl malonic acids, which undergo cyclization in the presence of phosphorus pentoxide (P2O5) to form the spirocyclic structure . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct properties.
Cyclization Reactions: Further cyclization can lead to more complex spirocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various phenyl derivatives, while oxidation and reduction can lead to different functionalized spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological disorders due to its spirocyclic structure, which can interact with various biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, which benefit from its stability and structural properties.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione
- 2-(4-Fluorophenyl)-2-azaspiro[4.4]nonane-1,3-dione
- 2-(4-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione
Uniqueness
Compared to its analogs, 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can also be a useful handle for further functionalization, making this compound particularly versatile in synthetic applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c15-10-3-5-11(6-4-10)16-12(17)9-14(13(16)18)7-1-2-8-14/h3-6H,1-2,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWDMVIBOMUBNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383822 |
Source
|
Record name | 2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61343-15-5 |
Source
|
Record name | 2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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